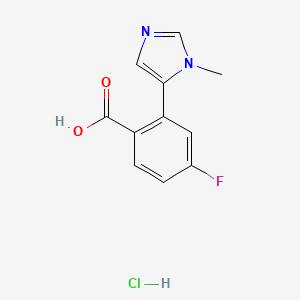

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride

Description

Properties

IUPAC Name |

4-fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2.ClH/c1-14-6-13-5-10(14)9-4-7(12)2-3-8(9)11(15)16;/h2-6H,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKVQBQSZXSUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=C(C=CC(=C2)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The fluoro group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzoic Acid Core

Key Compounds :

4-Fluoro-2-(trifluoromethyl)benzoic acid (C₈H₄F₄O₂)

- Substituent : Trifluoromethyl (-CF₃) at position 2.

- Molecular Weight : 208.10 g/mol.

- Properties : The -CF₃ group is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.0) compared to the imidazole-containing target compound. This enhances reactivity in electrophilic substitutions .

4-Fluoro-2-(phenylamino)benzoic acid (C₁₃H₁₀FNO₂) Substituent: Phenylamino (-NHPh) at position 2. Molecular Weight: 233.23 g/mol. Properties: The secondary amine forms intramolecular N-H···O hydrogen bonds, stabilizing the planar conformation. Crystal packing reveals O-H···O dimerization and weaker C-H···F interactions, influencing solubility .

3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid (C₂₂H₁₆ClFN₂O₄) Substituent: Benzimidazole-ether at position 3. Molecular Weight: 426.825 g/mol. The larger structure reduces solubility compared to simpler analogues .

Hydrochloride Salts and Solubility

Hydrochloride salts are common in pharmaceutical intermediates to improve aqueous solubility. Examples include:

- 2-Hydrazinobenzoic acid hydrochloride (C₇H₇N₂O₂·HCl): Similarity score 0.75 to the target compound, with hydrazine enhancing reactivity in coupling reactions .

- 4-Fluoro Phenylhydrazine Hydrochloride (C₆H₆FN₂·HCl): Demonstrates the role of hydrochloride in stabilizing amines for storage and synthesis .

Heterocyclic Substituents

- Imidazole vs. Triazole: 4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid (C₉H₆FN₃O₂): The triazole ring offers stronger hydrogen-bonding capacity (similarity score 0.88) but lacks the methyl group’s steric effects seen in the target compound .

Data Table: Comparative Analysis

Research Implications

- Pharmaceutical Relevance : The target compound’s imidazole and fluorine substituents may enhance binding to targets like histamine receptors or enzymes requiring aromatic stacking.

- Synthetic Challenges : The hydrochloride salt necessitates controlled crystallization to avoid hygroscopicity, as seen in analogous compounds .

- Biological Activity : Compared to benzimidazole derivatives (), the smaller imidazole ring may reduce off-target interactions while retaining potency .

Biological Activity

4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride (CAS Number: 2253629-54-6) is a compound characterized by a unique combination of a benzoic acid moiety, a fluoro group, and an imidazole ring. This structure confers distinct chemical and biological properties that have garnered interest in various fields, especially in medicinal chemistry and biochemical research.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride is CHClFNO, with a molecular weight of 256.66 g/mol. The presence of the fluoro group enhances the compound's lipophilicity and biological activity, while the imidazole ring allows for interactions with biological targets such as enzymes and metal ions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.

- Binding Affinity : The fluoro group increases binding affinity to target proteins, enhancing the overall efficacy of the compound in biological assays.

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride in treating parasitic infections. For instance, research has shown that modifications in the imidazole structure can lead to significant antiparasitic effects against Plasmodium falciparum, the causative agent of malaria.

| Compound | EC (µM) | Activity Description |

|---|---|---|

| 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride | TBD | Potential antiparasitic activity pending further study |

| Dihydroquinazolinone derivatives | 0.004 - 0.177 | Potent against P. falciparum |

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties, particularly due to the imidazole ring's known activity against various bacterial strains. Studies involving similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies

- In Vitro Studies : A study conducted on related compounds revealed that modifications to the imidazole ring significantly impacted their antimicrobial activity. Compounds with enhanced solubility and metabolic stability showed promising results in inhibiting bacterial growth.

- In Vivo Efficacy : In animal models, compounds structurally related to 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid demonstrated reduced parasitemia levels when administered at specific dosages, indicating potential for therapeutic use in malaria treatment.

Synthesis and Derivatives

The synthesis of 4-Fluoro-2-(3-methylimidazol-4-yl)benzoic acid;hydrochloride typically involves:

- Formation of the Imidazole Ring : Utilizing precursors that contain methyl groups and nitrogen functionalities.

- Fluorination : Introducing the fluoro group through electrophilic aromatic substitution or direct fluorination techniques.

- Acidification : Converting the resulting compound into its hydrochloride form for improved solubility and stability.

Q & A

Synthesis and Characterization

Q1 (Basic): What are the standard synthetic routes for 4-fluoro-2-(3-methylimidazol-4-yl)benzoic acid hydrochloride, and how can purity be optimized? Methodological Answer: The synthesis typically involves coupling fluorinated benzoic acid derivatives with substituted imidazoles. For example, copper-catalyzed Ullmann-type reactions under controlled temperatures (e.g., 403 K) are effective for forming aryl-imidazole bonds . Purification via recrystallization or preparative HPLC is critical to minimize impurities. Purity optimization requires monitoring by reversed-phase HPLC (C18 column, acetonitrile/water gradient) and elemental analysis to confirm stoichiometry. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol, followed by vacuum drying .

Q2 (Advanced): How do steric and electronic effects of the 3-methylimidazole substituent influence reaction yields in cross-coupling syntheses? Methodological Answer: The 3-methyl group on the imidazole introduces steric hindrance, which may reduce coupling efficiency. Computational modeling (DFT) can predict reaction pathways and transition states to optimize ligand-metal coordination. For example, bulky ligands like XPhos improve Pd-catalyzed couplings by stabilizing intermediates. Kinetic studies (e.g., in situ IR monitoring) reveal that electron-withdrawing fluorine on the benzoic acid accelerates oxidative addition but slows reductive elimination. Yields are maximized by balancing these factors with microwave-assisted heating (80–120°C) and excess aryl halide .

Structural Analysis

Q3 (Basic): What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

- NMR: ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine’s para position, imidazole substitution). ¹⁹F NMR detects fluorine environment shifts (δ ≈ -110 ppm for aromatic F) .

- Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 265.0852 for [M+H]⁺) validates molecular weight. NIST spectral libraries assist in fragmentation pattern matching .

- X-ray Crystallography: Single-crystal diffraction resolves conformational isomers (e.g., imidazole-benzene dihedral angles >50°) and hydrogen-bonding networks (O-H∙∙∙O dimers) .

Q4 (Advanced): How can crystallographic data resolve discrepancies in reported tautomeric forms of the imidazole ring? Methodological Answer: Synchrotron X-ray diffraction (λ = 0.7–1.0 Å) with low-temperature data collection (100 K) reduces thermal motion artifacts. Charge-density analysis reveals electron localization differences between N1-H and N3-H tautomers. Hydrogen-bonding motifs (e.g., N-H∙∙∙Cl⁻ in hydrochloride salts) stabilize specific tautomers, which can be further validated via solid-state NMR (¹⁵N CPMAS) .

Stability and Formulation

Q5 (Basic): What are the key stability challenges for this compound in aqueous solutions? Methodological Answer: The hydrochloride salt enhances solubility but is prone to hydrolysis at extreme pH. Accelerated stability studies (40°C/75% RH) with UPLC-MS monitoring show degradation via imidazole ring opening or fluorine displacement. Buffering to pH 4–6 (citrate/phosphate) and lyophilization improve shelf life. Excipients like cyclodextrins inhibit aggregation in PBS .

Q6 (Advanced): How does the fluorobenzene moiety influence photostability under UV light? Methodological Answer: Fluorine’s electron-withdrawing effect increases susceptibility to UV-induced radical formation. Photo-stability testing (ICH Q1B guidelines) under 320–400 nm light reveals degradation products (e.g., defluorinated quinones). Quenching agents like ascorbic acid or TiO₂ nanoparticle coatings mitigate this. Computational TD-DFT predicts λmax shifts and excited-state reactivity .

Biological and Pharmacological Profiling

Q7 (Basic): What in vitro assays are suitable for initial activity screening? Methodological Answer:

- Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (AMC/ACC derivatives). IC₅₀ values are calculated via nonlinear regression .

- Cellular Uptake: LC-MS quantification in cell lysates after incubation (1–24 hrs). Membrane permeability is assessed using Caco-2 monolayers .

Q8 (Advanced): How can metabolomic studies identify off-target effects in mammalian cells? Methodological Answer: Untargeted metabolomics (GC/LC-QTOF) with multivariate analysis (PCA, OPLS-DA) identifies perturbed pathways (e.g., TCA cycle intermediates). Isotope labeling (¹³C-glucose) tracks carbon flux alterations. CRISPR-Cas9 knockout models validate target engagement vs. bystander effects .

Data Interpretation and Contradictions

Q9 (Advanced): How to reconcile conflicting bioactivity data between enzyme assays and cell-based studies? Methodological Answer: Discrepancies often arise from differential protein binding or metabolite interference. Plasma protein binding (equilibrium dialysis) and metabolite ID (HR-MS/MS) clarify bioavailability. Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.